Butylidenephthalide
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Overview
Description
It is known for its diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties . This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butylidenephthalide can be synthesized through various chemical reactions involving phthalides. One common method involves the condensation of phthalic anhydride with butyraldehyde under acidic conditions to form this compound . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often extracted from Angelica sinensis using solvent extraction methods. The plant material is subjected to extraction with solvents like chloroform or ethanol, followed by purification using techniques such as high-performance liquid chromatography . This method ensures the isolation of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Butylidenephthalide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert this compound to butylphthalide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Butylphthalide.
Substitution: Various substituted phthalides depending on the nucleophile used.
Scientific Research Applications
Butylidenephthalide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its potential in modulating gene expression and cellular pathways.
Medicine: this compound has demonstrated anti-tumor activity in glioblastoma multiforme and neuroprotective effects in models of Parkinson’s disease
Mechanism of Action
Butylidenephthalide exerts its effects through multiple molecular targets and pathways:
Anti-tumor Activity: It inhibits the activity of telomerase, an enzyme involved in cancer cell proliferation.
Neuroprotective Effects: In models of Parkinson’s disease, this compound blocks the expression of egl-1 to inhibit apoptosis pathways and enhances the activity of proteasomes by raising rpn-6 expression.
Anti-inflammatory Properties: It mitigates the neuroinflammatory response by inhibiting the NF-κB signaling pathway.
Comparison with Similar Compounds
Butylidenephthalide is unique among phthalides due to its diverse biological activities. Similar compounds include:
Ligustilide: Another phthalide with anti-inflammatory and neuroprotective properties.
Butylphthalide: Known for its neuroprotective effects, particularly in stroke models.
Senkyunolide: Exhibits anti-inflammatory and vasodilatory effects.
Compared to these compounds, this compound stands out for its broad spectrum of activities and potential therapeutic applications in both cancer and neurodegenerative diseases .
Properties
CAS No. |
76681-73-7 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(3E)-3-butylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8+ |
InChI Key |
WMBOCUXXNSOQHM-DHZHZOJOSA-N |
Isomeric SMILES |
CCC/C=C/1\C2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=CC=CC=C2C(=O)O1 |
boiling_point |
319.00 to 321.00 °C. @ 760.00 mm Hg |
density |
1.080-1.117 |
physical_description |
Yellow liquid; pervasive warm spicy aroma |
solubility |
slightly Insoluble in water; soluble in oils soluble (in ethanol) |
Origin of Product |
United States |
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